molecular formula C14H18N4O5S B1674008 N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid CAS No. 168620-46-0

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid

Cat. No.: B1674008
CAS No.: 168620-46-0
M. Wt: 354.38 g/mol
InChI Key: MONFTTJJXAHULM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FR-168888 involves several steps. The condensation of dimethyl 5-aminoisophthalate with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid provides the pyrrolyl derivative. Partial hydrolysis with methanolic potassium hydroxide gives the mono ester. After activation of the carboxy group as the corresponding mixed anhydride with isobutyl chloroformate, reduction with sodium borohydride furnishes the alcohol. The ester group is then displaced with guanidine hydrochloride in the presence of sodium methoxide to yield the benzoyl guanidine, which is isolated as the methanesulfonate salt .

Chemical Reactions Analysis

FR-168888 primarily undergoes substitution reactions due to the presence of functional groups such as hydroxymethyl and pyrrolyl. Common reagents used in these reactions include sodium methoxide and guanidine hydrochloride. The major products formed from these reactions are benzoyl guanidine derivatives .

Scientific Research Applications

FR-168888 has been extensively studied for its cardioprotective properties. It has shown significant efficacy in reducing the incidence of ventricular fibrillation and mortality induced by reperfusion following coronary occlusion. This makes it a valuable compound in the treatment of ischemia and reperfusion-induced arrhythmias and myocardial infarction .

Mechanism of Action

FR-168888 exerts its effects by inhibiting sodium-hydrogen exchangers. This inhibition helps to protect the heart from arrhythmia and myocardial cell death in ischemic and reperfused situations. The molecular targets involved are the sodium-hydrogen exchangers, which play a crucial role in regulating intracellular pH and cell volume .

Comparison with Similar Compounds

FR-168888 is unique in its strong inhibitory effect on sodium-hydrogen exchangers. Similar compounds include other sodium-hydrogen exchanger inhibitors, such as cariporide and eniporide. FR-168888 has shown superior efficacy in reducing ventricular fibrillation and mortality in preclinical studies .

List of Similar Compounds::
  • Cariporide
  • Eniporide

Properties

CAS No.

168620-46-0

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid

InChI

InChI=1S/C13H14N4O2.CH4O3S/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17;1-5(2,3)4/h1-7,18H,8H2,(H4,14,15,16,19);1H3,(H,2,3,4)

InChI Key

MONFTTJJXAHULM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO

Canonical SMILES

CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-168888;  FR 168888;  FR168888;  FR-168888 Free Base.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
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N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
Reactant of Route 3
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
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N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
Reactant of Route 5
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid
Reactant of Route 6
Reactant of Route 6
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid

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